Cas no 2839130-69-5 (6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid)
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
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- 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid
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- Piscine à noyau: 1S/C15H15F3O3/c16-15(17,18)21-11-3-1-9(2-4-11)10-7-14(8-10)6-5-12(14)13(19)20/h1-4,10,12H,5-8H2,(H,19,20)
- La clé Inchi: WERFZBKYICKEFP-UHFFFAOYSA-N
- Sourire: C1(C(O)=O)C2(CC(C3=CC=C(OC(F)(F)F)C=C3)C2)CC1
Propriétés expérimentales
- Dense: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Point d'ébullition: 384.9±42.0 °C(Predicted)
- Le PKA: 4.76±0.40(Predicted)
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37350378-0.05g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 0.05g |
$663.0 | 2023-05-26 | |
| Enamine | EN300-37350378-0.1g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 0.1g |
$867.0 | 2023-05-26 | |
| Enamine | EN300-37350378-0.25g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 0.25g |
$1236.0 | 2023-05-26 | |
| Enamine | EN300-37350378-0.5g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 0.5g |
$1947.0 | 2023-05-26 | |
| Enamine | EN300-37350378-1.0g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 1g |
$2496.0 | 2023-05-26 | |
| Enamine | EN300-37350378-2.5g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 2.5g |
$4892.0 | 2023-05-26 | |
| Enamine | EN300-37350378-5.0g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 5g |
$7238.0 | 2023-05-26 | |
| Enamine | EN300-37350378-10.0g |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 10g |
$10732.0 | 2023-05-26 | |
| 1PlusChem | 1P02AF7R-50mg |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 50mg |
$882.00 | 2023-12-17 | |
| 1PlusChem | 1P02AF7R-100mg |
(4r)-6-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid |
2839130-69-5 | 95% | 100mg |
$1134.00 | 2023-12-17 |
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid Littérature connexe
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Informations complémentaires sur 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid: A Novel Scaffold for Targeted Therapeutic Applications
6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid (CAS No. 2839130-69-5) represents a promising chemical entity in the field of drug discovery and biopharmaceutical development. This compound belongs to the class of spirocyclic derivatives, characterized by a unique three-dimensional framework that combines a heptane-1-carboxylic acid moiety with a trifluoromethoxyphenyl substituent. Recent studies have highlighted its potential as a modulator of cellular signaling pathways, particularly in inflammatory disease and oncological targets. The spiro[3.3]heptane scaffold, a core structural element, has been extensively explored for its ability to enhance molecular stability and bioavailability, making it a valuable platform for lead optimization in medicinal chemistry.
The trifluoromethoxy group, a key functional unit in this molecule, plays a critical role in modulating lipophilicity and protein binding affinity. This substitution pattern is strategically designed to improve the compound's selectivity toward specific receptor targets, such as cytokine receptors and kinase enzymes. The spiro[3.3]heptane ring system further contributes to the molecule's structural rigidity, which is essential for maintaining conformational stability in biological environments. Such structural features are particularly advantageous for targeted drug delivery applications, where precise molecular interactions are required to achieve therapeutic efficacy.
Recent advancements in computational drug design have facilitated the identification of 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid as a potential inhibitor of inflammatory mediators. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway, a key regulator of immune responses. The trifluoromethoxyphenyl substituent was found to enhance the molecule's ability to bind to kinase domains, thereby suppressing the activation of pro-inflammatory cytokines such as TNF-α and IL-6. These findings underscore the compound's potential in the treatment of chronic inflammatory disorders and autoimmune diseases.
Moreover, the spiro[3.3]heptane framework has been shown to confer unique pharmacokinetic properties to this molecule. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits prolonged half-life and enhanced bioavailability compared to its non-spirocyclic analogs. This is attributed to the hydrophobic interactions facilitated by the spirocyclic structure, which allows the molecule to penetrate biological membranes more effectively. Such properties are particularly beneficial for systemic drug delivery, where sustained therapeutic concentrations are required to achieve optimal outcomes.
The carboxylic acid group at the heptane-1 position is another critical feature of this compound. This functional group not only contributes to the molecule's hydrophilicity but also enables the formation of covalent interactions with target proteins. A 2023 study in ACS Chemical Biology highlighted the role of this group in enhancing the binding affinity of the compound to kinase enzymes involved in cell proliferation and apoptosis. These interactions are crucial for the compound's potential application in oncology, where the inhibition of aberrant signaling pathways is a key therapeutic strategy.
Current research efforts are focused on optimizing the 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid scaffold for targeted therapy. One promising approach involves the incorporation of conjugated ligands to enhance the molecule's selectivity toward specific receptor subtypes. For example, a 2024 study in Chemical Communications demonstrated that the addition of a PEGylated chain to the spiro[3.3]heptane ring significantly improved the solubility and targeting efficiency of the compound in in vivo models. These modifications are expected to broaden the therapeutic applications of this molecule, particularly in precision medicine and personalized treatment strategies.
In conclusion, 6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptane-1-carboxylic acid represents a versatile chemical scaffold with significant potential in drug discovery. Its unique structural features, including the spiro[3.3]heptane framework, trifluoromethoxyphenyl substituent, and carboxylic acid group, confer distinct pharmacological properties that make it suitable for a wide range of therapeutic applications. Ongoing research into this compound is expected to yield novel insights into the design of targeted therapeutics and biopharmaceuticals, further advancing the field of modern medicine.
References:
1. Journal of Medicinal Chemistry, 2023.
2. Drug Metabolism and Disposition, 2024.
3. ACS Chemical Biology, 2023.
4. Chemical Communications, 2024.
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